2(1H)-Pyridinone, 5-ethyl-3-((1H-indol-2-ylmethyl)amino)-6-methyl-
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Overview
Description
2(1H)-Pyridinone, 5-ethyl-3-((1H-indol-2-ylmethyl)amino)-6-methyl- is a complex organic compound that belongs to the class of pyridinones. This compound is characterized by its unique structure, which includes a pyridinone ring substituted with ethyl, indolylmethylamino, and methyl groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyridinone, 5-ethyl-3-((1H-indol-2-ylmethyl)amino)-6-methyl- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridinone Core: The pyridinone core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution Reactions:
Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets the required standards for research and application.
Chemical Reactions Analysis
Types of Reactions
2(1H)-Pyridinone, 5-ethyl-3-((1H-indol-2-ylmethyl)amino)-6-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2(1H)-Pyridinone, 5-ethyl-3-((1H-indol-2-ylmethyl)amino)-6-methyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2(1H)-Pyridinone, 5-ethyl-3-((1H-indol-2-ylmethyl)amino)-6-methyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2(1H)-Pyridinone, 5-ethyl-3-amino-6-methyl-
- 2(1H)-Pyridinone, 5-ethyl-3-(indol-2-ylmethyl)amino-
- 2(1H)-Pyridinone, 5-ethyl-3-((1H-indol-2-ylmethyl)amino)-6-ethyl-
Uniqueness
2(1H)-Pyridinone, 5-ethyl-3-((1H-indol-2-ylmethyl)amino)-6-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
143707-91-9 |
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Molecular Formula |
C17H19N3O |
Molecular Weight |
281.35 g/mol |
IUPAC Name |
5-ethyl-3-(1H-indol-2-ylmethylamino)-6-methyl-1H-pyridin-2-one |
InChI |
InChI=1S/C17H19N3O/c1-3-12-9-16(17(21)19-11(12)2)18-10-14-8-13-6-4-5-7-15(13)20-14/h4-9,18,20H,3,10H2,1-2H3,(H,19,21) |
InChI Key |
VCPHEGVOZZVDIX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(NC(=O)C(=C1)NCC2=CC3=CC=CC=C3N2)C |
Origin of Product |
United States |
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